5-(4-(1,3-Dioxan-2-yl)phenyl)-2-chloropyridine
Description
5-(4-(1,3-Dioxan-2-yl)phenyl)-2-chloropyridine (CAS: 1206969-44-9) is a chloropyridine derivative featuring a 1,3-dioxane ring attached to the para position of a phenyl group. The 1,3-dioxane moiety may enhance lipophilicity and metabolic stability compared to simpler substituents, while the chloropyridine core provides a reactive site for further functionalization .
Properties
IUPAC Name |
2-chloro-5-[4-(1,3-dioxan-2-yl)phenyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c16-14-7-6-13(10-17-14)11-2-4-12(5-3-11)15-18-8-1-9-19-15/h2-7,10,15H,1,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFXAAKPSHLLQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=CC=C(C=C2)C3=CN=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(1,3-Dioxan-2-yl)phenyl)-2-chloropyridine typically involves the reaction of 2-chloropyridine with a phenyl derivative containing a 1,3-dioxane group. One common method involves the use of a Friedel-Crafts acylation reaction, where the phenyl derivative is acylated with 2-chloropyridine in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-(1,3-Dioxan-2-yl)phenyl)-2-chloropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chloropyridine group or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the use of strong nucleophiles and polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed.
Scientific Research Applications
5-(4-(1,3-Dioxan-2-yl)phenyl)-2-chloropyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(4-(1,3-Dioxan-2-yl)phenyl)-2-chloropyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 1,3-dioxane moiety and the chloropyridine group can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved can vary, but they often include inhibition or activation of key enzymes or signaling molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The compound’s key structural differentiator is the 1,3-dioxane ring, which contrasts with other substituents in analogous chloropyridine derivatives:
- 1,3-Dioxane vs. Boc Group : The 1,3-dioxane ring in the target compound is less hydrolytically sensitive than the Boc group (tert-butoxycarbonyl), which is prone to cleavage under acidic conditions . This makes the dioxane-containing compound more stable in biological environments .
- Chlorine Position: Unlike 3,6-dichloropyridine-2-carboxylic acid, the target compound has a single chlorine at C2, reducing steric hindrance and altering electronic properties.
Physical and Chemical Properties
Data from and highlight critical differences in physical properties:
| Property | This compound | 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Derivatives |
|---|---|---|
| Melting Point (°C) | Not reported | 268–287 |
| Molecular Weight | 275.73 | 466–545 |
| Yield (%) | Not reported | 67–81 |
| Key Substituents | 1,3-Dioxane, Cl | Methyl, ethyl, nitro, bromo |
- Melting Points : Derivatives with nitro or bromo substituents (e.g., ) exhibit higher melting points (268–287°C) due to stronger intermolecular interactions (e.g., dipole-dipole, halogen bonding). The target compound’s dioxane ring may reduce crystallinity, though experimental data are lacking .
- Molecular Weight : The target compound is significantly smaller than analogs with dual phenyl-pyridine scaffolds (466–545 g/mol), suggesting improved bioavailability .
Biological Activity
The compound 5-(4-(1,3-Dioxan-2-yl)phenyl)-2-chloropyridine is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, supported by data tables, case studies, and research findings.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C13H12ClN1O2 |
| Molecular Weight | 251.69 g/mol |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant inhibitory effects on various cancer cell lines. For instance, compounds containing chloropyridine and phenyl groups have been shown to inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer progression.
Case Study: VEGFR-2 Inhibition
A related compound with a similar structure was evaluated for its ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. The findings suggested that it exhibited potent inhibition comparable to established drugs like sunitinib and erlotinib, demonstrating IC50 values significantly lower than those of control compounds .
The proposed mechanism of action for compounds like This compound involves:
- Inhibition of RTK Signaling : By blocking the phosphorylation of RTKs, these compounds prevent downstream signaling that leads to tumor growth and metastasis.
- Induction of Apoptosis : Studies have shown that these compounds can induce programmed cell death in cancer cells, enhancing their therapeutic potential.
Antimicrobial Activity
In addition to anticancer properties, preliminary evaluations suggest that similar dioxane-containing compounds may exhibit antimicrobial activity against various bacterial strains. This potential opens avenues for further research into their use as antimicrobial agents.
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
